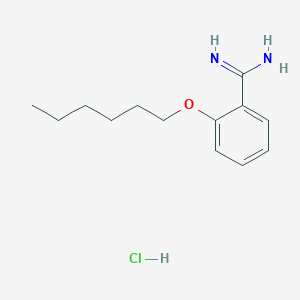

2-Hexyloxy-benzamidine; hydrochloride

Description

Contextualization of Benzamidine (B55565) Scaffold Derivatives in Contemporary Medicinal Chemistry

In modern medicinal chemistry, the benzamidine scaffold is considered a "privileged" structure. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The ability of benzamidine derivatives to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, underpins their broad bioactivity. nih.gov

Researchers have successfully synthesized and evaluated numerous benzamidine analogues for a range of therapeutic applications. For instance, novel benzamidine derivatives have been investigated for their potential in treating periodontitis by targeting key pathogens. nih.govresearchgate.net Other studies have focused on their role as inhibitors of enzymes like urokinase-type plasminogen activators, which are implicated in cancer progression. nih.gov The development of N-substituted benzamide (B126) derivatives has also shown promise in the realm of antitumor agents. researchgate.net

Significance of Alkoxy Substitutions within Amidine Structures for Biological Activity

The introduction of alkoxy groups—an alkyl group single-bonded to an oxygen atom—onto the benzamidine scaffold can significantly modulate the compound's biological and physicochemical properties. The length and branching of the alkyl chain, as well as its point of attachment to the benzene (B151609) ring, can influence factors such as lipophilicity, metabolic stability, and target-binding affinity.

Specifically, the presence of a hexyloxy group, as in 2-Hexyloxy-benzamidine, introduces a relatively long, lipophilic chain. This can enhance the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. The position of the alkoxy group on the aromatic ring is also crucial. An ortho-substitution, as indicated by the "2-" in the name, can influence the conformation of the amidine group and its interactions with target proteins.

Research into related compounds has highlighted the importance of such substitutions. For example, studies on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated that these functional groups can enhance antioxidant and antiproliferative activities. mdpi.com

Overview of Research Paradigms and Exploratory Trajectories for Novel Benzamidine Analogues

The exploration of novel benzamidine analogues follows several established research paradigms. A common approach involves the synthesis of a library of related compounds with systematic variations in their structure. These compounds are then screened against a panel of biological targets to identify promising leads.

One trajectory focuses on the synthesis of heterocyclic derivatives of benzamidine, such as oxadiazoles (B1248032) and triazoles, to enhance their antimicrobial potential. nih.gov Another avenue involves the creation of imino bases of benzamidine to develop new antibiotics. nih.govresearchgate.net The synthesis of N-substituted benzamide derivatives is also a key area of research for developing new antitumor agents. researchgate.net

The characterization of these novel compounds is a critical step, employing techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm their structures. nih.govresearchgate.net Subsequent biological evaluation often involves in vitro assays to determine their efficacy against specific targets and their cytotoxicity against cell lines. nih.govmonash.edu

The synthesis of the parent compound, benzamidine hydrochloride, can be achieved through various methods, including the reaction of benzonitrile (B105546) with ammonium (B1175870) chloride and ammonia (B1221849) at high temperature and pressure or through the reduction of benzamidoxime (B57231). patsnap.comchemicalbook.com These synthetic routes provide the foundation for producing a wide range of derivatives for further investigation.

Interactive Data Table: Properties of 2-Hexyloxy-benzamidine hydrochloride

| Property | Value |

| Molecular Formula | C13H21ClN2O fluorochem.co.uk |

| Purity | 95.0% fluorochem.co.uk |

| Canonical SMILES | CCCCCCOc1ccccc1C(=N)N.Cl fluorochem.co.uk |

| InChI | InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H fluorochem.co.uk |

Interactive Data Table: Related Benzamidine Compounds and Their Investigated Activities

| Compound Class | Investigated Activity | References |

| Novel imino bases of benzamidine | Antimicrobial against periodontitis pathogens | nih.gov, researchgate.net |

| 4-(3H-imidazo[4,5-b]pyridin-2-yl)-N-substituted benzamidine derivatives | Inhibition of urokinase-type plasminogen activators | nih.gov |

| N-substituted benzamide derivatives | Antitumor activity | researchgate.net |

| Heterocyclic derivatives of benzamidine (oxadiazoles, triazoles) | Antimicrobial against periodontal disease bacteria | nih.gov |

| Amidine and amide derivatives | Anti-inflammatory and analgesic activities | nih.gov |

| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | Antioxidant and antiproliferative activities | mdpi.com |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | Cytotoxic activity, apoptosis inducers | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hexoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXTYLNQUNYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-85-1 | |

| Record name | Benzenecarboximidamide, 2-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57075-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Investigations of Biological Activity: Pre Clinical Insights of 2 Hexyloxy Benzamidine; Hydrochloride

Enzyme Inhibition Profiling and Characterization

Benzamidine (B55565) hydrochloride and its analogues are recognized as reversible, competitive inhibitors of a range of enzymes, most notably trypsin-like serine proteases caymanchem.comwikipedia.org. The inhibitory profile is dictated by the structural features of the benzamidine scaffold and its substituents.

Serine Protease Target Engagement (e.g., Trypsin, Thrombin, Plasmin)

Derivatives of benzamidine are known to competitively inhibit the activity of several serine proteases, including trypsin, plasmin, and thrombin nih.gov. The core benzamidine structure acts as a mimic of the arginine side chain, allowing it to bind effectively to the active sites of these enzymes chegg.com. The parent compound, benzamidine, demonstrates reversible inhibition against these proteases with varying potencies caymanchem.com. Studies have shown that modifications to the benzamidine structure, such as altering valency and linker length, can be optimized to selectively inhibit a desired serine protease nih.gov. For instance, pentamidine, a bivalent benzamidine, was found to be a more potent plasmin inhibitor than its monovalent counterparts nih.gov. The inhibitory constants (Ki) for benzamidine against several key serine proteases highlight this differential engagement.

| Enzyme | Inhibitor | Ki Value (μM) | Reference |

|---|---|---|---|

| Trypsin | Benzamidine | 21 | medchemexpress.com |

| Trypsin | Benzamidine | 35 | caymanchem.com |

| Thrombin | Benzamidine | 220 | caymanchem.com |

| Thrombin | Benzamidine | 320 | medchemexpress.com |

| Plasmin | Benzamidine | 350 | caymanchem.com |

| Tryptase | Benzamidine | 20 | medchemexpress.com |

| uPA (urokinase-type Plasminogen Activator) | Benzamidine | 97 | medchemexpress.com |

| tPA (tissue-type Plasminogen Activator) | Benzamidine | 750 | medchemexpress.com |

Factor Xa Inhibition Studies (Pre-clinical)

Factor Xa (FXa), a critical enzyme in the coagulation cascade, is also a target for benzamidine-based inhibitors nih.gov. Pre-clinical research has demonstrated that certain benzamidine derivatives exhibit moderate inhibitory activity against FXa frontiersin.org. The development of potent and selective FXa inhibitors often begins with a benzamidine scaffold, which is then modified to improve oral bioavailability and selectivity over other proteases frontiersin.orgresearchgate.net. For example, structure-based design efforts have led to the identification of benzamidine-containing compounds with enhanced potency, such as inhibitor SF303, which has a Ki of 6.3 nM for FXa nih.gov. The inhibitory constant for the parent benzamidine compound against Factor Xa has been reported to be 110 μM medchemexpress.com.

FtsZ Protein Inhibition in Bacterial Systems

The bacterial cell division protein FtsZ has become an attractive target for novel antibiotics nih.govmdpi.com. Extensive research has identified a class of potent inhibitors characterized by a benzamide (B126) scaffold, which is structurally distinct from the benzamidine core of the subject compound nih.govnih.gov. Potent anti-staphylococcal FtsZ inhibitors, such as PC190723, are 2,6-difluoro-benzamides that bind to an allosteric site in the FtsZ protein, stabilizing its polymeric filaments and blocking cell division mdpi.com. While these benzamide compounds have shown significant promise, the available scientific literature does not currently establish a direct inhibitory link between benzamidine derivatives and the FtsZ protein. The primary focus of FtsZ inhibitor development in this chemical space remains on benzamide-based structures nih.govmdpi.comnih.gov.

Modulation of Other Enzymatic Systems (e.g., HPPD, Acetylcholinesterase, Glycosidases)

Investigation into the activity of benzamidine derivatives against other enzyme classes has been limited.

4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is a target for several families of herbicides, including isoxazoles and triketones nih.gov. The mechanism of these inhibitors involves competitive binding at the enzyme's active site beilstein-archives.org. However, a review of the literature does not indicate that 2-Hexyloxy-benzamidine hydrochloride or other benzamidine derivatives are recognized inhibitors of HPPD.

Acetylcholinesterase (AChE): AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's nih.govmdpi.com. While some studies have explored related structures, such as 2-hydroxy-N-phenylbenzamides (salicylanilides), for AChE inhibition, these are benzamide, not benzamidine, compounds nih.gov. There is currently no direct evidence to suggest that benzamidine or its derivatives are inhibitors of acetylcholinesterase.

Glycosidases: There is no information available from the performed searches to suggest that 2-Hexyloxy-benzamidine hydrochloride or related benzamidine compounds have inhibitory activity against glycosidases.

Molecular Mechanisms of Interaction

The inhibitory action of benzamidine derivatives is primarily attributed to their ability to interact directly with the active sites of target enzymes.

Competitive Binding at Enzyme Active Sites

Benzamidine and its derivatives are established as reversible, competitive inhibitors of serine proteases wikipedia.orgresearchgate.net. The mechanism involves the benzamidine moiety binding to the S1 specificity pocket at the enzyme's active site scielo.br. This pocket in trypsin-like proteases is characterized by a negatively charged aspartate residue at its base, which forms a strong electrostatic interaction with the positively charged amidinium group of the inhibitor scielo.br. This interaction mimics the binding of the natural substrate's arginine or lysine side chain, thereby preventing the enzyme from processing its intended target chegg.com. This mode of competitive inhibition has been confirmed for trypsin, plasmin, and thrombin nih.govnih.govnih.gov.

Potential for Allosteric Modulation

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org This mechanism offers several advantages in drug discovery, including the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling. nih.govnih.gov The effects of allosteric modulators are saturable, meaning they have a ceiling effect, which can contribute to a more favorable safety profile. nih.govrsc.org

In the context of benzamidine derivatives, evidence points towards their role as allosteric modulators, particularly in antiviral applications. Studies on Hepatitis B Virus (HBV) have identified benzamide (BA) derivatives as a class of compounds that function as core protein allosteric modulators (CpAMs). nih.govresearchgate.net These molecules bind to a hydrophobic pocket at the interface between HBV core protein (Cp) dimers. nih.govnih.gov This binding event misdirects the subsequent assembly of the viral capsid, representing a clear instance of allosteric modulation. nih.govresearchgate.net Rather than directly competing with an endogenous ligand at an active site, these compounds interact with a different site on the protein to modulate its function, a hallmark of allosteric regulation. nih.govnih.gov This mechanism allows them to disrupt one or multiple steps of the HBV replication cycle that are dependent on the core protein's structure. nih.gov

Biochemical Pathway Interrogation in Model Systems

The coagulation cascade is a series of enzymatic reactions involving various clotting factors, culminating in the formation of a fibrin clot. Factor Xa (FXa) is a critical serine protease that occupies a central position in this cascade, linking the intrinsic and extrinsic pathways. drugs.comwikipedia.org The selective inhibition of FXa is a well-established strategy for anticoagulation therapy. drugs.comnih.gov

Benzamidine-based compounds have been extensively investigated as inhibitors of coagulation factors, particularly Factor Xa. nih.govfrontiersin.org These small molecules act as direct FXa inhibitors, blocking the enzyme's activity and thereby preventing the conversion of prothrombin to thrombin. wikipedia.org In vitro studies have demonstrated the potency of various benzamidine derivatives in inhibiting FXa. The inhibitory activity is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific data for 2-Hexyloxy-benzamidine hydrochloride is not detailed in the provided sources, the broader class of benzamidine inhibitors shows significant efficacy. For instance, related compounds have been developed that exhibit high potency and selectivity for FXa over other serine proteases like thrombin. frontiersin.org

Table 1: In Vitro Activity of Selected Factor Xa Inhibitors

This table presents representative data for the broader class of direct Factor Xa inhibitors to illustrate typical potency. Data for the specific subject compound was not available in the search results.

| Compound Type | Target | Metric | Value | Reference |

| Direct Xa Inhibitor | Factor Xa | - | - | wikipedia.org |

| Rivaroxaban | Factor Xa | - | - | nih.gov |

| Apixaban | Factor Xa | - | - | drugs.com |

| Edoxaban | Factor Xa | - | - | drugs.com |

These inhibitors have predictable anticoagulant effects and are used to treat and prevent conditions like deep vein thrombosis and to reduce the risk of stroke in patients with atrial fibrillation. drugs.comwikipedia.org

Benzamidine and its derivatives have demonstrated notable antimicrobial properties against a range of pathogens. nih.gov Research into related benzamide compounds has confirmed in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govnih.gov The mechanism of action can involve the disruption of essential cellular processes. For example, certain benzamide-based agents have been identified as inhibitors of FtsZ, a protein crucial for bacterial cell division. nih.gov

The efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. mdpi.com Studies on various N-phenylbenzamides have shown they can inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Similarly, benzydamine HCl, an indolic derivative, has been shown to inhibit the growth of Candida albicans strains with MIC values ranging from 12.5 to 50.0 µg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Benzamide/Benzamidine Derivatives

This table includes data for related compounds to demonstrate the antimicrobial potential of this chemical class. MIC values indicate the concentration required to inhibit microbial growth.

| Compound/Class | Microorganism | MIC (µg/mL) | Reference |

| Benzydamine HCl | Candida albicans | 12.5 - 50.0 | nih.gov |

| NCL265 (Robenidine analogue) | Gram-negative pathogens | 2 - 16 | mdpi.com |

| N'-benzylidene-4-hydroxybenzohydrazide derivatives | Escherichia coli | 31.3 - 500 | researchgate.net |

| N'-benzylidene-4-hydroxybenzohydrazide derivatives | Bacillus subtilis | 31.3 - 500 | researchgate.net |

A significant area of research for benzamidine derivatives is their potent antiviral activity, specifically their ability to modulate the assembly of viral capsids. nih.gov The Hepatitis B Virus (HBV) core protein is an essential component that plays a critical role in multiple stages of the viral replication cycle, including the packaging of pregenomic RNA (pgRNA) into nucleocapsids where reverse transcription occurs. nih.govnih.gov

Pre-clinical studies have shown that benzamide (BA) derivatives act as capsid assembly modulators (CAMs). nih.govresearchgate.net They function through an allosteric mechanism, binding to a pocket at the interface between core protein dimers. nih.govnih.gov This interaction alters the geometry of the dimers and disrupts the normal assembly process. Instead of forming viable, pgRNA-containing nucleocapsids, the presence of these compounds promotes the formation of empty capsids or aberrant structures that are non-infectious. nih.govnih.gov This effectively halts the viral replication process. The discovery of benzamide derivatives as HBV capsid assembly modulators highlights a promising therapeutic strategy that targets a different stage of the viral life cycle than current nucleoside analogue treatments. nih.govscienceopen.com

Table 3: Pre-clinical Antiviral Activity Profile

This table summarizes the observed effects of benzamide derivatives on HBV replication based on in vitro models.

| Target Pathway | Mechanism of Action | Observed Effect | Reference |

| HBV Capsid Assembly | Allosteric modulation of core protein (Cp) dimers | Promotes formation of empty or aberrant capsids | nih.gov |

| HBV pgRNA Encapsidation | Disruption of nucleocapsid formation | Inhibition of pgRNA packaging | nih.govnih.gov |

| HBV DNA Replication | Prevention of viable nucleocapsid formation | Significant reduction in cytoplasmic HBV DNA | nih.govnih.gov |

Computational Chemistry and in Silico Modeling of 2 Hexyloxy Benzamidine; Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govresearchgate.net This method is crucial for understanding the specific interactions that govern the inhibitory activity of compounds like 2-Hexyloxy-benzamidine hydrochloride.

In a typical docking simulation, the three-dimensional structure of the target protein, often obtained from X-ray crystallography and stored in the Protein Data Bank (PDB), is used as a receptor. researchgate.net The ligand, 2-Hexyloxy-benzamidine hydrochloride, is then computationally placed into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

Table 1: Key Interactions in Benzamidine (B55565) Derivative-Serine Protease Complexes Identified via Molecular Docking

| Interaction Type | Ligand Moiety | Key Target Residue (Example: Trypsin) | Significance |

| Salt Bridge / H-Bond | Amidine Group | Asp189 | Anchors the ligand in the S1 pocket; critical for inhibitory activity. nih.gov |

| Hydrogen Bond | Amidine Group | Gly219, Ser190 | Further stabilizes the ligand orientation. researchgate.net |

| π-π Stacking | Benzene (B151609) Ring | His57, Tyr151 | Contributes to binding affinity and proper positioning. nih.gov |

| Hydrophobic Interaction | Alkoxy Chain (e.g., Hexyloxy) | Various hydrophobic residues | Enhances binding affinity by occupying hydrophobic sub-pockets. |

These simulations are foundational for structure-based drug design, providing a rational basis for modifying the ligand's structure to improve its potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be directly related to changes in their physicochemical properties. spu.edu.sy This approach is highly valuable for predicting the activity of untested compounds, including novel derivatives of 2-Hexyloxy-benzamidine.

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC₅₀) is required. mdpi.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity (logP), electronic properties (Hammett constants), steric parameters (Taft's constant), and topological features. srmist.edu.inijnrd.org

Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to generate an equation that best describes the relationship between the descriptors and the observed activity. nih.gov A robust and validated QSAR model can then be used to predict the biological activity of new compounds before they are synthesized, saving significant time and resources. nih.govmanchester.ac.uk For instance, a QSAR model developed for a series of alkyloxy-benzamidine derivatives could predict how changes in the length of the alkyl chain (like the hexyloxy group) would affect inhibitory potency. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies and Their Relevance

| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Potential Influence on Activity |

| Lipophilic | ClogP (Calculated logP) | Hydrophobicity and membrane permeability. srmist.edu.in | Affects binding to hydrophobic pockets and pharmacokinetic properties. spu.edu.sy |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents. srmist.edu.in | Influences electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. srmist.edu.in | Determines the fit of the molecule within the target's binding site. |

| Topological | Wiener Index | Molecular branching and shape. | Can correlate with binding site complementarity. |

The ultimate goal of QSAR is to create predictive models that can guide the optimization of lead compounds. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Benzamidine Derivatives

While molecular docking provides a static snapshot of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system. mdpi.com These methods are essential for understanding the flexibility of molecules like 2-Hexyloxy-benzamidine hydrochloride and the stability of its complex with a biological target. researchgate.netnih.gov

Conformational Analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For 2-Hexyloxy-benzamidine hydrochloride, the hexyloxy chain is flexible and can adopt numerous conformations. Conformational analysis helps determine the lowest-energy (most probable) shapes of the molecule in solution, which can then be used for more accurate docking studies. nih.gov

Molecular Dynamics (MD) Simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. nih.gov An MD simulation of the 2-Hexyloxy-benzamidine-protein complex, solvated in a water box to mimic physiological conditions, can provide critical insights. nih.gov These simulations can validate the stability of a docking pose; a correct pose will typically remain stable within the binding site throughout the simulation, whereas an incorrect one may drift away. researchgate.net MD can also reveal subtle conformational changes in both the ligand and the protein upon binding, and map the network of water molecules that may mediate interactions. nih.govlew.ro

Table 3: Insights Gained from Molecular Dynamics Simulations

| Simulation Output | Information Provided | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand's position and the protein's structure over time. researchgate.netnih.gov | Confirms the stability of the predicted binding mode. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein. | Highlights which parts of the protein move or adjust during ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation period. lew.ro | Determines the persistence of key interactions predicted by docking. |

| Binding Free Energy Calculation | Estimates the binding affinity using methods like MM-PBSA or MM-GBSA. nih.gov | Provides a more accurate prediction of binding strength than docking scores alone. |

By simulating the dynamic behavior of the complex, MD provides a more realistic and detailed understanding of the molecular recognition process. mdpi.com

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are two powerful in silico strategies used in the early stages of drug discovery to identify and create new lead compounds. nih.govceu.es

Virtual Screening (VS) involves the computational screening of large chemical libraries, which can contain millions of compounds, to identify molecules that are likely to bind to a specific drug target. nih.govfabad.org.tr There are two main types of VS:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a library against the 3D structure of a target protein. ceu.es A compound like 2-Hexyloxy-benzamidine hydrochloride could be identified as a "hit" in a VS campaign targeting a serine protease.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this method searches for molecules that are structurally or pharmacophorically similar to known active compounds. ceu.es

De Novo Design is a computational approach for designing novel molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build new chemical structures piece by piece (atom-by-atom or fragment-by-fragment) directly within the binding site of the target protein. This approach can be used to optimize a known scaffold, such as benzamidine, by suggesting novel substituents—like the hexyloxy group—that would maximize favorable interactions with the target and improve its drug-like properties. ceu.es

Table 4: Comparison of Virtual Screening and De Novo Design

| Feature | Virtual Screening | De Novo Design |

| Objective | To identify promising hit compounds from existing chemical libraries. nih.gov | To generate novel molecular structures with high predicted affinity. nih.gov |

| Starting Point | A large library of existing or virtual compounds. chemrxiv.org | A target binding site and a set of chemical fragments or atoms. |

| Primary Method | Molecular docking (structure-based) or similarity searching (ligand-based). fabad.org.tr | Algorithmic construction of molecules within the binding site. |

| Outcome | A ranked list of existing compounds for experimental testing. | A set of novel, computationally designed chemical structures. |

Both strategies accelerate the discovery process by focusing experimental efforts on a smaller, more promising set of compounds.

Structure Activity Relationship Sar Studies of 2 Hexyloxy Benzamidine; Hydrochloride Analogues

Influence of Hexyloxy Chain Modifications on Biological Potency and Selectivity

The 2-hexyloxy chain is a significant determinant of the molecule's lipophilicity and, consequently, its interaction with biological membranes and protein binding pockets. Modifications to this alkyl chain can profoundly impact the compound's biological profile.

The length of the alkyl chain is a critical factor. Studies on other amphiphilic molecules have demonstrated a biphasic effect of alkyl chain length on cellular incorporation and activity. For instance, in a series of amphiphilic selenolane conjugates, cellular uptake increased with chain length up to a certain point (C12) before decreasing with further elongation (to C14). nih.gov This suggests that an optimal chain length exists for balancing membrane permeability and aqueous solubility. For 2-alkoxybenzamidine analogues, it is conceivable that shortening or lengthening the hexyloxy chain would modulate the compound's ability to reach its target. A shorter chain, such as a butoxy or propoxy group, would increase water solubility but might reduce binding affinity if the hexyl chain fits into a specific hydrophobic pocket. Conversely, a longer chain, like an octyloxy or decyloxy group, could enhance hydrophobic interactions but might also lead to increased non-specific binding and reduced bioavailability.

The degree of unsaturation and branching of the alkyl chain also presents opportunities for SAR exploration. Introducing double or triple bonds could alter the chain's conformation and electronic properties. Branching, such as replacing the n-hexyl group with an isohexyl or cyclohexyl moiety, would introduce steric bulk that could either enhance or disrupt binding, depending on the topology of the target's binding site. In studies of lipopeptide antibiotics, the replacement of a branched lipid tail with linear fatty acids of varying lengths led to the identification of analogues with potent activity, indicating that both chain length and branching pattern are key to optimizing biological function. nih.govrsc.org

Below is a table illustrating the potential impact of hexyloxy chain modifications on biological activity, based on general principles observed in related compound series.

| Modification | Predicted Effect on Potency | Rationale |

| Chain Length Reduction (e.g., Butoxy) | Decrease or Increase | May improve solubility but reduce hydrophobic interactions. |

| Chain Length Extension (e.g., Octyloxy) | Decrease or Increase | May enhance hydrophobic binding but could lead to non-specific interactions. |

| Introduction of Unsaturation | Variable | Alters chain rigidity and electronic properties. |

| Chain Branching (e.g., Isohexyloxy) | Variable | Introduces steric bulk, potentially improving binding specificity. |

Role of Amidine Moiety Structural Variations in Target Binding and Efficacy

The amidine group is a key pharmacophore in many biologically active compounds, primarily due to its ability to exist in a protonated, cationic form at physiological pH. This positive charge is often crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in the active site of target proteins. nih.gov

Variations in the amidine moiety can significantly alter binding affinity and efficacy. One common modification is N-substitution. The addition of alkyl or aryl groups to the amidine nitrogens can modulate basicity, steric profile, and hydrogen bonding capacity. For example, N-hydroxyamidines (amidoximes) are often used as prodrugs of amidines.

Cyclization of the amidine group into a heterocyclic system, such as an imidazole (B134444) or a dihydropyrimidine, represents another important structural modification. In a series of indole-amidine derivatives, a five-membered cyclic amidine (imidazole) analogue showed potent activity, suggesting that the spatial arrangement of the cationic center and its surrounding atoms is critical for target engagement. nih.gov The choice of the heterocyclic ring can influence the pKa of the amidine, its conformational rigidity, and the potential for additional interactions with the target.

The basicity of the amidine group is a key property that can be fine-tuned through structural modifications. The electron-donating or -withdrawing nature of substituents on the aromatic ring can influence the pKa of the amidine. A higher pKa ensures that the group is predominantly protonated at physiological pH, which is often a prerequisite for activity. In one study, an isofagomine analogue with an amidine group was found to be a poor glycosidase inhibitor, a finding attributed to a charge distribution that prevented effective ionic interactions in the enzyme's active site. nih.gov This highlights the importance of the electronic environment of the amidine for its biological function.

The table below summarizes the potential effects of modifying the amidine moiety.

| Amidine Modification | Potential Impact on Biological Activity | Underlying Mechanism |

| N-Alkylation/Arylation | Altered potency and selectivity | Modification of basicity, sterics, and H-bonding. |

| Cyclization (e.g., Imidazole) | Altered potency and target specificity | Constrains conformation and alters pKa. |

| Conversion to Amidoxime | Prodrug potential | In vivo reduction to the active amidine. |

| Modification of Basicity | Altered potency | Influences the degree of protonation at physiological pH. |

Effects of Aromatic Ring Substituents on Activity Profiles and Pharmacological Properties

Substituents on the benzene (B151609) ring of 2-Hexyloxy-benzamidine can dramatically influence its electronic properties, lipophilicity, and metabolic stability, thereby affecting its activity and pharmacokinetic profile. The nature, position, and size of these substituents are all critical variables in SAR studies.

The electronic effects of substituents are paramount. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl), nitro (-NO2), or trifluoromethyl (-CF3), can modulate the acidity of the amidine group and influence aryl-aryl interactions with the target protein. beilstein-journals.org In a study of 2-phenoxybenzamides, the presence of a 4-fluorophenoxy substituent was generally found to be advantageous for antiplasmodial activity. mdpi.comresearchgate.net Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase electron density in the ring and may participate in favorable hydrogen bonding or hydrophobic interactions. beilstein-journals.org The position of the substituent is also crucial; for instance, para-substituted analogues often exhibit different activities compared to their ortho- or meta-isomers due to the different spatial relationship with the rest of the molecule and the target. mdpi.com

The size and lipophilicity of the substituent also play a significant role. Bulky substituents can introduce steric hindrance that may either prevent or enhance binding, depending on the shape and size of the binding pocket. mdpi.comresearchgate.net Lipophilic substituents can increase membrane permeability and binding to hydrophobic pockets, but may also lead to increased metabolic clearance or non-specific toxicity.

The following table outlines the effects of different types of aromatic ring substituents.

| Substituent Type | Position | Potential Effects on Activity and Properties |

| Electron-Withdrawing (e.g., -Cl, -CF3) | Ortho, Meta, Para | Modulates pKa of amidine, potential for halogen bonding. |

| Electron-Donating (e.g., -OCH3, -CH3) | Ortho, Meta, Para | Increases ring electron density, potential for H-bonding or hydrophobic interactions. |

| Bulky Groups (e.g., t-butyl) | Variable | Can introduce steric effects that influence binding. |

| Polar Groups (e.g., -OH, -NH2) | Variable | May introduce new hydrogen bonding opportunities. |

Stereochemical Considerations in Biological Activity and Enantioselectivity

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. While 2-Hexyloxy-benzamidine itself is achiral, the introduction of chiral centers through modification of the hexyloxy chain or the aromatic ring substituents would result in enantiomers that could exhibit different biological activities.

If a chiral center were introduced, for example, by branching the hexyloxy chain (e.g., (R)- or (S)-2-methylhexyloxy), the resulting enantiomers would have identical physicochemical properties but would differ in their three-dimensional arrangement. This can lead to enantioselectivity in biological activity, where one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This difference in potency arises from the fact that only one enantiomer may be able to achieve the optimal three-point attachment or complementary fit with the chiral binding site of the target.

In some cases, the less active enantiomer may even contribute to side effects or have a different pharmacological profile altogether. Therefore, if a chiral analogue of 2-Hexyloxy-benzamidine were to be developed, the separation and individual testing of the enantiomers would be a crucial step in the drug development process.

The table below summarizes the importance of stereochemical considerations.

| Stereochemical Aspect | Implication for Drug Design |

| Introduction of a Chiral Center | Formation of enantiomers with potentially different activities. |

| Enantioselectivity of Target Binding | One enantiomer may be significantly more potent than the other. |

| Pharmacokinetic Differences | Enantiomers can be metabolized at different rates. |

| Potential for Off-Target Effects | The less active enantiomer may have undesirable activities. |

Analytical and Methodological Advancements for 2 Hexyloxy Benzamidine; Hydrochloride Research

Development of Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. For 2-Hexyloxy-benzamidine; hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) methods have been developed to ensure its purity and to perform accurate quantitative analysis.

HPLC is a cornerstone technique for the quality control of chemical compounds. A robust, stability-indicating HPLC method has been developed for the quantitative determination of 2-Hexyloxy-benzamidine; hydrochloride and for assessing its purity. These methods are designed to separate the active compound from its potential impurities and degradation products, ensuring the reliability of research data.

A typical HPLC method for this compound involves a reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The detection of the compound is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. Method validation is performed according to established guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Table 1: Example of HPLC Method Parameters for 2-Hexyloxy-benzamidine; hydrochloride Analysis

| Parameter | Condition |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | UV detection at the λmax of the compound |

| Injection Volume | 10-20 µL |

To accelerate the analytical process without compromising the quality of the results, Ultra-High Performance Liquid Chromatography (UHPLC) methods have been employed. UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm) and can operate at higher pressures than conventional HPLC systems. This results in significantly shorter analysis times, increased resolution, and higher sensitivity.

The transition from HPLC to UHPLC for the analysis of 2-Hexyloxy-benzamidine; hydrochloride offers several advantages, including reduced solvent consumption, making it a more environmentally friendly and cost-effective option. The principles of method development are similar to HPLC, but the operational parameters are optimized for the high-pressure capabilities of the UHPLC system.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)

Beyond basic identification, advanced spectroscopic techniques are indispensable for the detailed structural elucidation of 2-Hexyloxy-benzamidine; hydrochloride, confirming its molecular architecture and identifying any related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of a compound. Techniques such as ¹H NMR and ¹³C NMR provide precise data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For 2-Hexyloxy-benzamidine; hydrochloride, ¹H NMR spectra would confirm the presence of the hexyloxy group, the benzamidine (B55565) moiety, and the aromatic protons, with their specific chemical shifts and coupling patterns providing definitive structural proof. Similarly, ¹³C NMR spectra would identify all the unique carbon atoms in the molecule. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of 2-Hexyloxy-benzamidine; hydrochloride and for analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

When coupled with liquid chromatography (LC-MS/MS), this technique becomes a powerful tool for identifying and quantifying the compound, as well as for detecting and characterizing any impurities or degradation products that may be present. In these studies, the compound is first separated by LC, and then the eluted components are introduced into the mass spectrometer. The precursor ion corresponding to 2-Hexyloxy-benzamidine is selected and fragmented to produce a characteristic pattern of product ions, which can be used for highly selective and sensitive quantification.

Table 2: Spectroscopic Data for 2-Hexyloxy-benzamidine; hydrochloride

| Technique | Observation | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons of the hexyloxy chain, and the terminal methyl group. | Confirms the presence of all key functional groups and their relative positions. |

| ¹³C NMR | Resonances for all carbon atoms, including the aromatic carbons, the amidine carbon, and the carbons of the hexyloxy group. | Provides a carbon skeleton map of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the protonated molecule. | Confirms the molecular weight and elemental formula of the compound. |

| LC-MS/MS | Specific precursor-to-product ion transitions. | Allows for selective detection and quantification, as well as identification of degradation products. |

Bioanalytical Assay Development for In Vitro and Pre-clinical Studies

To understand the behavior of 2-Hexyloxy-benzamidine; hydrochloride in biological systems, robust bioanalytical methods are required. These assays are essential for quantifying the compound in various biological matrices, such as plasma, serum, and tissue homogenates, which is a prerequisite for in vitro and pre-clinical research.

The development of such methods often involves sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations of the compound typically found in biological samples. The method development process includes optimizing sample preparation to remove interfering substances from the biological matrix, such as through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

The validation of these bioanalytical methods is performed to ensure their reliability, with parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability being thoroughly evaluated. These validated assays are then used in pre-clinical studies to provide critical data.

Based on the current available information, there is no specific research data on the stability-indicating method development and degradation pathway elucidation for the chemical compound 2-Hexyloxy-benzamidine; hydrochloride. In-depth scholarly articles and detailed experimental studies concerning its forced degradation and analytical method validation are not publicly accessible.

Therefore, the generation of a detailed article on "" with a focus on "Stability-Indicating Method Development and Degradation Pathway Elucidation" is not possible at this time due to the absence of scientific literature on this specific compound.

Q & A

Q. What in vitro models are most suitable for assessing cytotoxic effects on cancer cell lines?

- Methodology : Use cell viability assays (e.g., MTT or ATP luminescence) on adherent lines like MCF-7 (breast cancer) or A549 (lung cancer). Include primary cell controls (e.g., human fibroblasts) to assess selectivity. Perform dose-response studies (1–100 µM) and validate apoptosis via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.